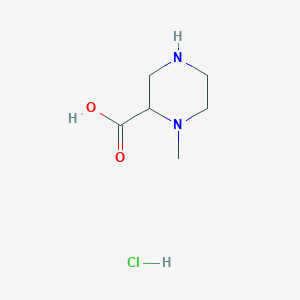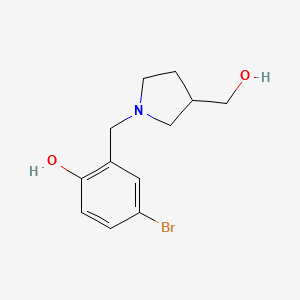
4-Bromo-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol
Overview
Description
The compound “4-Bromo-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol” is a biologically important alkylaminophenol compound . Alkylaminophenol compounds are a class of heterocycle compounds containing amine and phenol groups . They have been used frequently in cancer treatment due to their high antioxidant properties and the fact that they can be found through natural and synthetic ways .
Synthesis Analysis
This alkylaminophenol compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d, p) basis set . The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy .Physical And Chemical Properties Analysis
The electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths of this compound have been investigated .Scientific Research Applications
Synthesis and Structural Analysis
The compound 4-Bromo-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol has been explored in various scientific research contexts, particularly focusing on its synthesis, structural analysis, and potential applications. A study reported the synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates through the heterocondensation of corresponding 1-(2-hydroxyaryl)-1-oxopropan-2-yl dithiocarbamates, indicating a pathway for producing mesoionic compounds with potential application in various chemical processes (Sarbu et al., 2019).
Another research focused on the synthesis and comprehensive analysis of a biologically significant alkylaminophenol compound, emphasizing its structural properties through spectral studies and quantum chemical calculations. This work provides insights into the molecular properties and potential applications in fields like material science or biochemistry (Ulaş, 2021).
Antimicrobial Activity
The antimicrobial activity of related compounds, specifically novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, showcases the potential of brominated pyrrolidine derivatives in developing new antimicrobials. These compounds exhibited significant activity against a range of bacteria, demonstrating the relevance of such molecules in medical and pharmaceutical research (Bogdanowicz et al., 2013).
Antioxidant Properties
Explorations into the radical-scavenging activity of brominated mono- and bis-phenols from marine algae indicate significant potential in antioxidant applications. These compounds, characterized by their high bromination and substitution levels, have shown potent activity in radical-scavenging assays, suggesting their utility in developing natural antioxidants for food or pharmaceutical industries (Duan et al., 2007).
Future Directions
properties
IUPAC Name |
4-bromo-2-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-1-2-12(16)10(5-11)7-14-4-3-9(6-14)8-15/h1-2,5,9,15-16H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGWPYADKCYJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



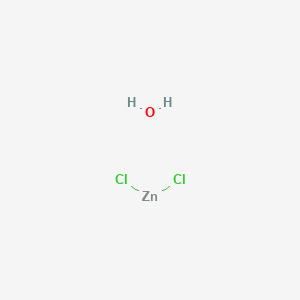
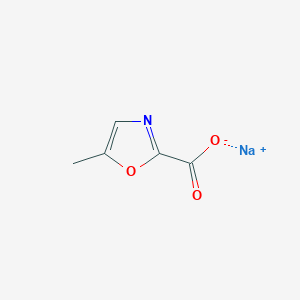
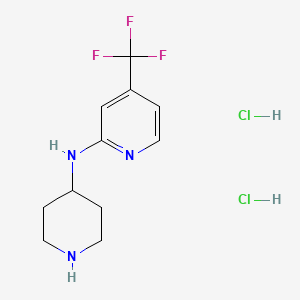
![8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1473966.png)
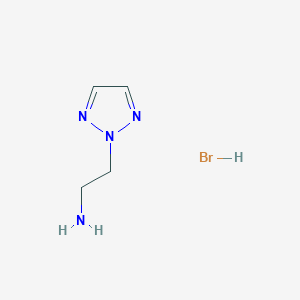
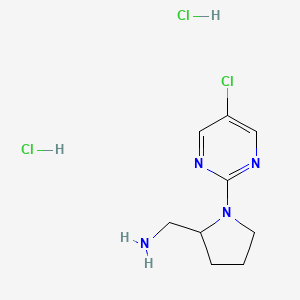

![N-(piperidin-4-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1473973.png)
![8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1473975.png)
![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/no-structure.png)
![3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid](/img/structure/B1473980.png)
![N'-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine](/img/structure/B1473981.png)
